7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
7-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-5-7(13)3-4-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICSSMKCSJXOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Hydroxyquinolinone Precursors
A widely employed approach involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediates. For example, Ambeed.com demonstrates the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane using potassium carbonate (K₂CO₃) in either anhydrous DMF or water. The choice of solvent critically influences reaction efficiency:
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DMF-based reactions at 60°C for 12 hours achieve 72% yield, with purification via silica gel filtration and ethyl acetate/hexane recrystallization.
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Aqueous reactions under reflux (100–105°C) for 5–7 hours require post-reaction alkaline washing (5% NaOH) to remove unreacted starting material, followed by toluene dilution and silica gel treatment to eliminate bis-ether byproducts.
Table 1: Alkylation Reaction Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| DMF | 60 | 12 | 72 | <5% bis-ether |
| Water | 100–105 | 7 | 68 | 5% bis-ether |
These methods highlight the trade-off between reaction time and byproduct management, with DMF offering marginally higher yields under milder conditions.
Reductive Functionalization
Reduction steps are pivotal for introducing hydroxyl or amine groups. Ambeed.com reports the use of sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) at 0°C, followed by reflux, to reduce ketone intermediates. This method achieves a 98% yield after neutralization with HCl and dichloromethane extraction. Alternatively, lithium aluminum hydride (LiAlH₄) in THF under ice-cooling and reflux conditions yields 95% of the target product.
Critical considerations :
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NaBH₄/I₂ system : Requires strict temperature control to prevent over-reduction.
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LiAlH₄ : Demands careful quenching with saturated NH₄Cl to avoid vigorous exothermic reactions.
Cyclization and Condensation Approaches
Cyclization of Aminoketones
While direct data on 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are limited, PMC studies on analogous 3,4-dihydroquinolin-2(1H)-ones reveal a two-step process:
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Alkylation : Reacting nitro-substituted precursors with chloroalkylamines in DMF/K₂CO₃.
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Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) to convert nitro groups to amines, followed by coupling with thiophene-2-carbimidothioate.
Table 2: Catalytic Reduction Efficiency
| Catalyst | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C (10% w/w) | H₂ gas | 85 | 98 |
| Raney Nickel | Hydrazine | 78 | 95 |
These results suggest Pd/C as the superior catalyst for nitro reductions, though Raney nickel offers cost advantages.
Solvent and Base Optimization
The choice of base and solvent significantly impacts reaction kinetics. Vulcanchem notes that related quinolinones are synthesized using K₂CO₃ in polar aprotic solvents (e.g., DMF) or water. For instance:
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DMF : Enhances nucleophilicity of hydroxy groups, accelerating alkylation.
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Water : Facilitates easier separation of organic and aqueous layers post-reaction but may lower yields due to hydrolysis.
Purification and Byproduct Mitigation
Silica Gel Chromatography
Post-reaction mixtures often contain bis-ether byproducts (e.g., 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane). Ambeed.com addresses this via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is with a molecular weight of 189.23 g/mol. The compound features a quinoline scaffold which is known for its pharmacological versatility.
Neuropharmacology
Dopamine Receptor Modulation
Research indicates that compounds related to this compound act as positive allosteric modulators of the dopamine D1 receptor. This modulation is particularly relevant for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. Studies have shown that these compounds can alleviate cognitive impairments associated with these conditions by enhancing dopamine signaling without the side effects typical of direct agonists .
Case Study: Parkinson’s Disease
A study demonstrated that derivatives of this compound could improve motor symptoms in Parkinson's disease models. The compounds were shown to enhance dopaminergic activity while minimizing adverse effects like cognitive decline and seizures .
Anticancer Activity
Antitumor Effects
Recent investigations have highlighted the anticancer potential of this compound derivatives against various cancer cell lines. For instance, compounds derived from this scaffold exhibited significant cytotoxicity against breast cancer cells (MCF-7) in vitro. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Data Summary: Anticancer Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Hydroxy-Derivative A | MCF-7 | 10 | Apoptosis induction |
| 7-Hydroxy-Derivative B | MCF-7 | 15 | Cell cycle arrest |
Antioxidant Properties
Compounds similar to this compound have demonstrated significant antioxidant activity. They are capable of scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogues and Their Properties
Key Differences in Pharmacological Profiles
- Antidepressant Activity: 6-Amino derivatives (e.g., compound 10g) exhibit high 5-HT₁A receptor affinity (Ki = 1.68 nM), comparable to serotonin . In contrast, the 7-hydroxy-4,4-dimethyl variant lacks direct evidence of 5-HT₁A targeting but may synergize with other fragments (e.g., 1,3,4-oxadiazole) for antidepressant effects . SAR Insight: The 3,4-dihydroquinolin-2(1H)-one ring is critical for maintaining activity; ring-opening (e.g., in derivatives 10a–m) reduces efficacy .
- Anticonvulsant Activity: Derivatives with halogenated alkoxy chains (e.g., 6-(3-chloropropoxy)) show potent GABAA receptor binding, a mechanism absent in the 7-hydroxy-4,4-dimethyl compound . Neurotoxicity: Methyl groups in the target compound may reduce neurotoxicity compared to non-methylated analogues .
- Synthetic Accessibility: The 7-hydroxy-4,4-dimethyl derivative is synthesized via Mitsunobu reactions or O-alkylation, whereas triazole-containing derivatives require multi-step coupling with thiophene-2-carbimidothioate . Cost Considerations: Starting materials like 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one are expensive, driving the use of 7-hydroxy analogues as model substrates .
Physicochemical and Stability Comparisons
Biological Activity
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 7-hydroxy-3,4-dihydroquinolin-2-one (CAS No. 22246-18-0), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including enzyme inhibition, antimicrobial effects, and potential applications in treating neurodegenerative diseases.
- Molecular Formula : C9H9NO2
- Molecular Weight : 163.17 g/mol
- InChI Key : LKLSFDWYIBUGNT-UHFFFAOYSA-N
- SMILES Notation : Oc1ccc2CCC(=O)Nc2c1
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition :
- Butyrylcholinesterase (BuChE) Inhibition :
- Monoamine Oxidase (MAO) Inhibition :
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens:
- Antibacterial Activity :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Group at Position 7 | Enhances AChE inhibitory activity |
| Dimethyl Substitution at Position 4 | Modulates lipophilicity and binding affinity |
| Dihydroquinolone Core | Essential for maintaining biological activity |
Case Studies
Several case studies have explored the therapeutic potential of quinolinone derivatives:
- Alzheimer's Disease Models :
- Infection Models :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis often involves cyclization or functionalization of pre-quinoline precursors. For example, –3 and 16 describe multi-step protocols using reagents like LiAlH₄ (reduction) and SOCl₂ (chlorination) under anhydrous conditions. Yield optimization requires precise control of stoichiometry, solvent choice (e.g., THF or DMF), and reaction time. Purification typically employs flash chromatography or recrystallization .
- Key Data : In , yields ranged from 44.8% to 96.5% depending on amine substituents and coupling conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodology : Use NMR to identify substituent positions (e.g., aromatic protons at δ 7.1–8.1 ppm) and methyl groups (δ 1.0–2.3 ppm). IR confirms carbonyl stretching (~1650–1700 cm⁻¹). Mass spectrometry (EI/ESI) verifies molecular weight (e.g., MH⁺ peaks at m/z 264–303 in ).
- Challenges : Overlapping signals in NMR (e.g., diastereotopic protons) may require 2D techniques like COSY or NOESY .
Q. How does the hydroxyl group at position 7 influence reactivity in substitution or oxidation reactions?
- Methodology : The phenolic -OH group enables electrophilic substitution (e.g., nitration, halogenation) or protection/deprotection strategies. Oxidation to quinoline derivatives requires agents like KMnO₄ ( ).
- Example : Fluorinated analogs ( ) highlight regioselectivity challenges when substituting the hydroxyl group .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers or tautomers of this compound be resolved?
- Methodology : Employ variable-temperature NMR to assess tautomeric equilibria. Chiral HPLC () or X-ray crystallography () can differentiate diastereomers.
- Case Study : reports crystallographic data for the dihydrate form, confirming hydrogen bonding patterns that stabilize specific tautomers .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates (e.g., nitro or fluoro derivatives)?
- Methodology : Use inert atmospheres (argon) and anhydrous solvents to prevent hydrolysis. Catalytic KI in nucleophilic substitutions ( ) improves efficiency.
- Data-Driven Example : In , yields for nitro-substituted analogs varied from 54% to 96.5% based on amine coupling partners and solvent systems .
Q. How do structural modifications (e.g., methyl or dimethyl groups at position 4) affect biological activity in target assays?
- Methodology : Synthesize analogs (e.g., 8-fluoro or acetyl derivatives in ) and compare IC₅₀ values in enzyme inhibition assays. Molecular docking studies can rationalize steric or electronic effects.
- SAR Insight : The dimethyl group at position 4 may enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds () .
Q. What analytical workflows validate purity in complex mixtures containing this compound and its synthetic byproducts?
- Methodology : Combine HPLC (reverse-phase C18 columns) with high-resolution MS for impurity profiling. specifies >95% purity thresholds using Agilent 1100 systems.
- Challenge : Byproducts from incomplete reductions (e.g., residual dihydro intermediates) require gradient elution for separation .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 233–237°C in vs. other sources)?
- Resolution : Polymorphism or hydration states (e.g., dihydrate in ) alter thermal properties. Recrystallization solvents (aqueous vs. organic) influence crystal packing .
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?
- Methodology : Evaluate metabolic stability (e.g., cytochrome P450 assays) and pharmacokinetic parameters (t₁/₂, bioavailability). notes fluorinated analogs with improved metabolic resistance .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and catalytic systems (e.g., KI in ) for nucleophilic substitutions.
- Characterization : Use X-ray crystallography () to resolve stereochemical ambiguities.
- Biological Testing : Include positive controls (e.g., known enzyme inhibitors) and assess cytotoxicity to differentiate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
